N-(5-chloro-2-methoxybenzyl)-N-ethylpent-4-ynamide
Description
N-(5-chloro-2-methoxybenzyl)-N-ethylpent-4-ynamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzyl group and an ethylpent-4-ynamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-N-ethylpent-4-ynamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c1-4-6-7-15(18)17(5-2)11-12-10-13(16)8-9-14(12)19-3/h1,8-10H,5-7,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZIYAPHHNNZHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC(=C1)Cl)OC)C(=O)CCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-chloro-2-methoxybenzyl)-N-ethylpent-4-ynamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzyl chloride and ethylpent-4-ynoic acid.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. A base like triethylamine is often used to facilitate the reaction.
Coupling Reaction: The 5-chloro-2-methoxybenzyl chloride is reacted with ethylpent-4-ynoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Purification: The crude product is purified using column chromatography to obtain the pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
N-(5-chloro-2-methoxybenzyl)-N-ethylpent-4-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the benzyl moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Hydrolysis: Acidic or basic hydrolysis can break the amide bond, yielding the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(5-chloro-2-methoxybenzyl)-N-ethylpent-4-ynamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor in certain biochemical pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxybenzyl)-N-ethylpent-4-ynamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s function. This mechanism is crucial in its potential therapeutic applications, where it can modulate biochemical pathways involved in disease processes.
Comparison with Similar Compounds
N-(5-chloro-2-methoxybenzyl)-N-ethylpent-4-ynamide can be compared with other similar compounds, such as:
N-(5-chloro-2-methoxybenzyl)-N-cyclopentylamine: This compound has a cyclopentyl group instead of an ethylpent-4-ynamide moiety, leading to different chemical and biological properties.
N-(5-chloro-2-methoxybenzyl)-2-phenylethanamine: The presence of a phenylethanamine group in this compound results in distinct pharmacological activities compared to this compound.
N-(5-chloro-2-methoxybenzyl)-N-methylglycylglycinamide: This compound contains a glycylglycinamide moiety, which influences its interactions with biological targets differently.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and biological activity, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
